molecular formula C7H9F3N2S B12328593 N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine

Cat. No.: B12328593
M. Wt: 210.22 g/mol
InChI Key: XOACYRKQJWZVBH-UHFFFAOYSA-N
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Description

N-((2-(Trifluoromethyl)thiazol-4-yl)methyl)ethanamine is a synthetic organic compound featuring a thiazole core, a trifluoromethyl group at the 2-position, and an ethanamine side chain linked via a methylene bridge. This structure places it within a class of nitrogen-sulfur heterocycles that are of significant interest in modern drug discovery and pharmacological research. The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in a wide range of bioactive molecules and approved drugs, contributing to properties such as metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets . The incorporation of the trifluoromethyl group is a strategic modification in drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic profile . Compounds based on the N-(thiazol-2-yl)benzamide scaffold have been identified as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . While the specific biological activity of this compound requires empirical determination, its structural similarity to these pharmacological tools suggests strong potential for application in neuroscience research. It may serve as a valuable chemical probe for investigating the physiological roles of ZAC or related ion channels, which are currently poorly elucidated . Furthermore, this compound is an important synthetic intermediate for constructing more complex molecules. It can be used in various chemical transformations, including N-alkylation and N-acylation, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . As a building block, it facilitates the exploration of novel chemical space in the pursuit of new therapeutic agents for a range of diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C7H9F3N2S

Molecular Weight

210.22 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C7H9F3N2S/c1-2-11-3-5-4-13-6(12-5)7(8,9)10/h4,11H,2-3H2,1H3

InChI Key

XOACYRKQJWZVBH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Condensation and Cyclization

This method leverages the reactivity of trifluoroacetoacetate esters and thioacetamide to form the thiazole scaffold.

Step Reagents/Conditions Description Yield Reference
1 Ethyl trifluoroacetoacetate, thioacetamide, acetonitrile, 30°C Condensation reaction to form a ketone intermediate N/A
2 Tri-n-propylamine, 70°C Cyclization to form 4-trifluoromethylthiazole derivative 90.8% (for analogous carboxylic acid)
3 NaOH aqueous solution, 55°C Hydrolysis to generate carboxylic acid intermediate N/A
4 HCl, 0°C Acidification to isolate intermediate N/A

Key Notes :

  • The trifluoromethyl group is introduced during the condensation step using ethyl trifluoroacetoacetate.
  • Cyclization with tri-n-propylamine facilitates thiazole ring closure.
  • Hydrolysis and acidification steps isolate the carboxylic acid precursor, which may be further functionalized.

Multistep Synthesis with Protecting Groups

This method employs protection/deprotection strategies to control reactivity.

Step Reagents/Conditions Description Yield Reference
1 DiBOC, triethylamine, dichloromethane Protection of intermediates (e.g., amines) N/A
2 Potassium hydroxide, ethanol, 5–10°C Deprotection under basic conditions N/A
3 Distillation, dichloromethane Purification to isolate final product 10.79 gm (analogous example)

Key Notes :

  • DiBOC (di-tert-butyl dicarbonate) is used to protect amines during intermediate steps.
  • Deprotection with KOH in ethanol removes protecting groups to yield the free amine.

Alternative Pathways for Functionalization

Additional methods involve coupling reactions or ester reductions:

Method Reagents Application Yield Reference
Mitsunobu Reaction DIAD, PPh₃, ethanamine Coupling to install ethanamine N/A
Reduction LiAlH₄, THF Reduction of esters to amines N/A

Comparison of Key Methods

Method Advantages Limitations
Condensation-Cyclization High yield for thiazole core (90.8%) Limited to carboxylic acid intermediates
Nucleophilic Substitution Flexible for side-chain installation Requires bromination steps
Protecting Groups Enables synthetic control Additional deprotection steps required

Research Findings and Challenges

  • Yield Optimization : The condensation-cyclization method achieves high yields for thiazole derivatives (e.g., 90.8% in), but further functionalization may reduce overall efficiency.
  • Regioselectivity : Ensuring the trifluoromethyl group occupies position 2 and the ethanamine side chain position 4 requires precise control of reaction conditions.
  • Purification : Distillation and chromatography are critical for isolating pure products, as seen in and.

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Biological Activity
The compound exhibits a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Thiazole derivatives are known for their interactions with various biochemical pathways, making them promising candidates for drug discovery. Specifically, N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine has been studied for its potential to treat infections and cancer due to its efficacy against specific targets in these diseases .

Mechanism of Action
Research indicates that this compound may interact with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic effects. Preliminary studies suggest that the compound's trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to other thiazole derivatives.

Structure-Activity Relationship (SAR)

Comparative Analysis
A comparative analysis of structurally similar compounds reveals that the trifluoromethyl group significantly influences the biological activity of this compound. The following table summarizes some related compounds and their respective activities:

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleMethyl group on thiazoleAntimicrobial
5-FluorothiazoleFluoro substituent on thiazoleAntitumor
4-MethylthiazoleMethyl group at position 4Anticonvulsant

The unique trifluoromethyl substitution enhances the compound's potency against specific biological targets, making it a valuable lead compound in drug development .

Case Studies

Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. The compound has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, analogues of this compound have been synthesized and tested for their ability to inhibit tumor growth in xenograft models, showing promising results .

Antimicrobial Studies
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity positions it as a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Thiazole Substituents (Position) Side Chain Modifications Key Properties/Applications Reference
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine -CF₃ (2), -CH₂-C₂H₄NH₂ (4) Ethanamine with no additional substituents Potential CNS activity; high lipophilicity
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine HCl -Cl-C₆H₄ (2), -CH₂-C₂H₄NH₂ (4) Chlorophenyl group at thiazole 2-position Antibacterial/antifungal activity
Nizatidine Impurity D (Dioxalate) -N(CH₃)₂ (2), -CH₂-S-C₂H₄NH₂ (4) Dimethylamino and sulfanyl-ethanamine groups Gastrointestinal drug impurity
N-Methyl-N-[(4-methyl-2-phenylthiazol-5-yl)methyl]amine -C₆H₅ (2), -CH₃ (4), -CH₂-N(CH₃)₂ (5) Methyl and phenyl substituents Structural rigidity; possible CNS effects
PTI-3 (NPS) -C₅H₁₀F (2), -CH₂-OCH₃ (4) Fluoropentyl and methoxy groups Psychoactive properties

Key Observations :

  • Trifluoromethyl vs. Chlorophenyl/Dimethylamino: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~2.8 estimated) compared to electron-donating -N(CH₃)₂ (logP ~1.5) or aromatic -Cl-C₆H₄ groups .
  • Side Chain Variations : Ethanamine derivatives with sulfanyl (e.g., nizatidine impurity D) or methoxy (e.g., PTI-3) substituents exhibit altered solubility and receptor binding. The unmodified ethanamine in the target compound may enhance blood-brain barrier permeability relative to bulkier analogs .
Physicochemical and Pharmacokinetic Properties

A comparative analysis of physicochemical parameters is inferred from structural analogs:

Property This compound 2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Nizatidine Impurity D
Molecular Weight (g/mol) ~238.2 ~255.7 (HCl salt) ~376.4 (dioxalate)
logP (Predicted) 2.8 2.5 1.2
Hydrogen Bond Acceptors 3 3 7
Solubility (aq.) Moderate Low High (due to sulfanyl)
Metabolic Stability High (CF₃ resists oxidation) Moderate Low (sulfanyl cleavage)

Notes:

  • The trifluoromethyl group reduces metabolic degradation compared to chlorophenyl or dimethylamino analogs .
  • Nizatidine-related compounds exhibit higher solubility due to polar sulfanyl groups but lower CNS penetration .

Biological Activity

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to other thiazole derivatives.

Biological Activities

This compound exhibits a variety of biological activities, primarily attributed to the thiazole moiety. Key activities include:

  • Antimicrobial : Thiazole derivatives are known for their effectiveness against various pathogens.
  • Antifungal : They have shown promise in inhibiting fungal growth.
  • Antiviral : Some studies suggest potential in combating viral infections.
  • Anticancer : This compound may inhibit cancer cell proliferation through various mechanisms.

The exact mechanism of action for this compound is still under investigation. Preliminary studies indicate that it may interact with enzymes and receptors involved in critical biochemical pathways related to disease progression . For instance, compounds with similar structures have been reported to modulate signaling pathways associated with cancer cell survival and proliferation.

Case Studies

  • Anticancer Activity : In a study evaluating various thiazole derivatives, this compound demonstrated significant growth inhibition against multiple cancer cell lines, with an IC50 value indicating potent activity .
  • Inhibition of Enzymatic Activity : Research has shown that modifications in the thiazole structure can lead to enhanced inhibition of specific enzymes, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer signaling pathways. The presence of the trifluoromethyl group has been linked to improved selectivity and potency against these targets .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleMethyl group on thiazoleAntimicrobial
5-FluorothiazoleFluoro substituent on thiazoleAntitumor
N-(Thiazol-2-yl)-N-methylacetamideMethyl group on thiazoleAnticonvulsant
This compoundTrifluoromethyl group on thiazoleAntiviral, Anticancer

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The compound's lipophilicity suggests favorable absorption characteristics; however, further studies are needed to assess its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine?

  • Methodology : Cyclization reactions are commonly employed. For example, thiourea derivatives can undergo iodoacetic acid-mediated cyclization under reflux conditions to form thiazole cores. Solvent systems like dichloromethane (DCM) with triethylamine (TEA) as a base are effective for coupling reactions. Purification via column chromatography or recrystallization is recommended .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : To identify proton and carbon environments (e.g., trifluoromethyl groups show distinct splitting patterns).
  • IR Spectroscopy : Confirms functional groups like amines (N-H stretches).
  • Mass Spectrometry : Exact mass analysis (e.g., 274.03 g/mol for related thiazole derivatives) validates molecular composition .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology : Wear PPE (gloves, goggles, lab coats). Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.
  • Catalyst Use : Iodine and TEA in DMF facilitate cyclization by promoting sulfur elimination .
  • Temperature Control : Reflux conditions (1–3 minutes) minimize side reactions .

Q. What strategies mitigate impurities during synthesis?

  • Methodology :

  • Chromatographic Monitoring : HPLC or TLC tracks intermediate purity.
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals.
  • Impurity Profiling : Compare against known standards (e.g., EP-grade impurities like sulfanyl-ethanamine derivatives) .

Q. How does the trifluoromethyl group influence biological activity?

  • Methodology :

  • Lipophilicity Studies : LogP measurements show enhanced membrane permeability.
  • Metabolic Stability Assays : Microsomal stability tests indicate resistance to oxidative degradation.
  • Bioactivity Correlation : Compare with non-CF₃ analogs in antimicrobial or anticancer assays .

Q. What in vitro models are suitable for evaluating biological activity?

  • Methodology :

  • Antibacterial/Antifungal : Test against Staphylococcus aureus or Candida albicans using MIC (Minimum Inhibitory Concentration) assays.
  • Cancer Cell Lines : Screen in MTT assays using HeLa or MCF-7 cells to assess cytotoxicity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Structural Modifications : Vary substituents on the thiazole ring (e.g., methyl, nitro, or chloro groups).
  • Biological Testing : Correlate substituent effects with activity trends (e.g., 4-nitrophenyl derivatives show enhanced antiviral activity) .

Q. What considerations apply to preparing hydrochloride salts of this compound?

  • Methodology :

  • Salt Formation : Treat the free base with HCl in ethanol to improve solubility.
  • Characterization : Confirm salt formation via X-ray crystallography or ion chromatography (e.g., CAS 30482-25-8 for related thiazole-ethanamine hydrochlorides) .

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